molecular formula C8H13NO B13171822 1-(Pyrrolidin-2-yl)but-3-en-1-one

1-(Pyrrolidin-2-yl)but-3-en-1-one

Cat. No.: B13171822
M. Wt: 139.19 g/mol
InChI Key: QFEWAWHYYQCKNK-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-2-yl)but-3-en-1-one is an organic compound featuring a pyrrolidine ring attached to a butenone moiety

Preparation Methods

The synthesis of 1-(Pyrrolidin-2-yl)but-3-en-1-one can be achieved through several routes. One common method involves the reaction of pyrrolidine with but-3-en-1-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1-(Pyrrolidin-2-yl)but-3-en-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

1-(Pyrrolidin-2-yl)but-3-en-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving pyrrolidine derivatives.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in treating various medical conditions.

    Industry: The compound is utilized in the production of fine chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-2-yl)but-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to alterations in their activity. This can result in changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

1-(Pyrrolidin-2-yl)but-3-en-1-one can be compared with other similar compounds, such as:

    Pyrrolidine-2-one: This compound shares the pyrrolidine ring but differs in its functional groups, leading to distinct chemical and biological properties.

    Pyrrolidine-2,5-dione: Another derivative with unique reactivity and applications.

    Prolinol: A related compound with significant use in medicinal chemistry.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-pyrrolidin-2-ylbut-3-en-1-one

InChI

InChI=1S/C8H13NO/c1-2-4-8(10)7-5-3-6-9-7/h2,7,9H,1,3-6H2

InChI Key

QFEWAWHYYQCKNK-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=O)C1CCCN1

Origin of Product

United States

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